Aminosalicylate calcium

Description

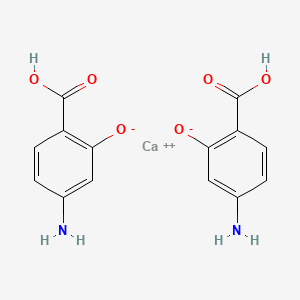

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6059-16-1 |

|---|---|

Molecular Formula |

C14H18CaN2O9 |

Molecular Weight |

398.38 g/mol |

IUPAC Name |

calcium;5-amino-2-carboxyphenolate;trihydrate |

InChI |

InChI=1S/2C7H7NO3.Ca.3H2O/c2*8-4-1-2-5(7(10)11)6(9)3-4;;;;/h2*1-3,9H,8H2,(H,10,11);;3*1H2/q;;+2;;;/p-2 |

InChI Key |

IPLQYSPEGHNJCQ-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Ca+2] |

Canonical SMILES |

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.O.O.O.[Ca+2] |

Related CAS |

65-49-6 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Aminosalicylate Calcium

Chemical Synthesis of 5-Aminosalicylic Acid Precursors for Calcium Salt Formation

The formation of aminosalicylate calcium is predicated on the efficient synthesis of its active pharmaceutical ingredient precursor, 5-aminosalicylic acid (5-ASA). Various methodologies have been developed to produce 5-ASA, each with distinct advantages and challenges.

Gas Phase Catalytic Carboxylation Approaches for 5-Aminosalicylic Acid Synthesis

A significant approach in the synthesis of 5-aminosalicylic acid involves the gas phase catalytic carboxylation of p-aminophenol or its derivatives. google.com This method is noted for its shorter process route and reduced pollution compared to other pathways. google.com

The process is characterized by the introduction of carbon dioxide into a system containing p-acetaminophenol and a basic compound in the presence of a catalyst. google.com This reaction yields a 5-aminosalicylate (B10771825) salt, which is then separated and acidified to produce the final 5-aminosalicylic acid product. google.com Catalysts employed in this reaction include oxides of silicon, aluminum, and silicon-aluminum. google.com

Key reaction parameters are carefully controlled to optimize the yield and purity of the product. The carboxylation reaction is typically conducted under high pressure and temperature. google.com

| Parameter | Range | Optimized Range |

| Pressure | 0.5–5.0 MPa | 1.5–3.0 MPa |

| Temperature | 150–220 °C | 170–220 °C |

| Data sourced from patent information on gas phase catalytic carboxylation. google.com |

A challenge with this high-temperature, high-pressure process is the potential for aminophenol to oxidize and polymerize. google.com The final acidification step typically utilizes acids such as sulfuric acid, hydrochloric acid, or nitric acid to convert the intermediate salt into 5-ASA. google.com

Alternative Synthetic Pathways for Aminosalicylic Acid Isomers

Beyond gas phase carboxylation, several other synthetic routes have been established for producing aminosalicylic acid isomers.

Aniline (B41778) Process: This route begins with aniline, which is converted to an aniline diazonium salt. This salt is then coupled with salicylic (B10762653) acid. The resulting azo bond is subsequently cleaved through reduction to yield one molecule of 5-ASA while removing another molecule of aniline. google.com Catalytic hydrogenolysis using a Raney-Ni catalyst can be employed for the reduction step. google.com

Salicylic Acid Method: A method involving the direct amination of salicylic acid through diazonium linking and subsequent splitting of the formed azo compounds is also utilized. googleapis.com In this process, the double sodium salt of salicylic acid is reacted with the diazonium salt of an auxiliary chemical like sulphanilic acid. googleapis.comgoogle.com The resulting 5-(p-sulfophenylazo)salicylic acid is then decomposed via hydrogenation to yield 5-ASA. google.com

Reduction of Nitrobenzoic Acid: 5-ASA can be prepared from the reduction of 3-nitrobenzoic acid. googleapis.comgoogle.com This process involves the partial reduction of the nitro group to a hydroxylamine, which is then converted to 5-ASA in an acidic environment. googleapis.com However, purifying the final product from undesirable isomers can be challenging with this method. googleapis.comgoogle.com

Synthesis of this compound Salt: Methodological Advancements

The synthesis of this compound itself is a direct acid-base reaction following the successful synthesis of the 5-aminosalicylic acid precursor. The process involves reacting 5-ASA, a weak acid, with a suitable calcium-containing base, such as calcium hydroxide (B78521) or calcium carbonate. This neutralization reaction yields the calcium salt of aminosalicylate and water. While this is a fundamental and well-established chemical process, advancements focus on the purity of the reactants and the control of crystallization conditions to ensure the final product meets stringent pharmaceutical specifications. The formation of the salt is an integral step, often occurring as an intermediate before final purification or as the target molecule itself. google.comnih.gov

Rational Design and Synthesis of Novel this compound Derivatives

Rational design strategies are employed to create novel derivatives of aminosalicylate with modified properties. These strategies involve structural modifications to generate analogues, prodrugs, and advanced formulations like cocrystals.

Strategies for Structural Modification and Analogue Generation

Structural modification of 5-ASA is a key strategy for developing prodrugs. Prodrugs are designed to be inactive compounds that are metabolized in the body to release the active 5-ASA. This approach is particularly useful for targeted delivery. nih.gov

One common strategy involves creating amide bonds by linking 5-ASA with amino acids. nih.govnih.gov These amide prodrugs can be designed to be stable in the upper gastrointestinal tract and then hydrolyzed by colonic microflora to release 5-ASA directly at the target site. nih.gov

Examples of Synthesized 5-ASA Prodrugs:

5-Aminosalicylic acid-alanine (5-ASA-ALA): Synthesized by reacting the carboxyl group of 5-nitrosalicylic acid with the amino group of alanine (B10760859) methyl ester. The nitro group is subsequently reduced, and the ester bond is hydrolyzed to yield the final 5-ASA-ALA product. nih.gov

5-Aminosalicyl-glycine (5-ASA-Gly): This conjugate is prepared in good yield through a simple synthetic route and has been investigated as a colon-specific prodrug. nih.gov

Fatty Acid Derivatives: New derivatives of 5-aminosalicylic acid have been created by linking it with oleic acid, linoleic acid, and lauric acid to enhance its bioactivity. researchgate.net

Synthesis of Aminosalicylate Cocrystals and Nanococrystals

An emerging area in the derivatization of aminosalicylates is the formation of cocrystals and nanococrystals. nih.govresearchgate.net Cocrystals are multi-component crystals where different molecules are held together in the same crystal lattice. nih.gov Nano-cocrystals combine the benefits of cocrystallization with nanotechnology, potentially enhancing the physicochemical properties of the active ingredient. nih.govresearchgate.net

Research has focused on preparing nano-sized cocrystals of aminosalicylic acid isomers (such as 4-aminosalicylic acid) with other compounds, like sulfamethazine, to create drug-drug cocrystals. nih.govresearchgate.netnih.gov

Two primary top-down methods have been utilized for their synthesis:

High-Pressure Homogenization (HPH): This method has been shown to successfully produce nano-sized cocrystals. nih.govresearchgate.netnih.gov Higher pressures during HPH can lead to smaller cocrystals with a narrow size distribution. nih.govnih.gov The resulting cocrystals often exhibit a needle-like morphology. nih.govnih.gov

High-Power Ultrasound: This technique has also been used, but it typically yields cocrystals in the micro-size range rather than the nano-size range. nih.govnih.gov

Preparation of Aminosalicylate Prodrugs for Research Applications

The synthesis of aminosalicylate prodrugs is a significant area of research designed to improve the delivery and efficacy of the active 5-aminosalicylic acid (5-ASA) moiety. Prodrugs are inactive or less active precursors that are metabolized into the active drug within the body. This approach is particularly useful for targeting specific areas of the gastrointestinal tract. nih.govnih.gov

Researchers have successfully synthesized various prodrugs by modifying 5-ASA with hydrophilic small molecules through different chemical bonds, such as amide, azo, glycoside, and ester bonds. nih.gov A prominent strategy involves creating amide linkages, which can be specifically hydrolyzed by the microflora present in the colon. nih.gov

A notable example is the synthesis of 5-Aminosalicylic acid-alanine (5-ASA-ALA). nih.gov This prodrug is designed to remain stable in the upper gastrointestinal tract and release the active 5-ASA upon reaching the colon. nih.govresearchgate.net The synthesis is a multi-step process that demonstrates a common pathway for creating such derivatives.

The general synthetic route for 5-ASA-ALA involves:

Amidation: The amino group of an amino acid ester (e.g., alanine methyl ester) is reacted with the carboxyl group of 5-nitrosalicylic acid (5-NSA). This reaction is often catalyzed by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an intermediate, such as 5-NSA-ALA methyl ester. nih.gov

Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amino group. This is typically achieved through hydrogenation using a catalyst like Palladium on carbon (Pd/C) in a Parr pressure reactor. nih.gov

Ester Hydrolysis: The final step is the hydrolysis of the methyl ester group, commonly using a base like sodium hydroxide, to yield the final prodrug, 5-ASA-ALA, as a crystallized solid. nih.gov

The structure and purity of the synthesized prodrug are confirmed using analytical techniques such as Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-transform infrared spectroscopy (FTIR). nih.gov Research has shown that prodrugs like 5-ASA-ALA exhibit minimal systemic absorption while effectively delivering the active compound to the colon. nih.gov Other research efforts have focused on creating different derivatives, including Schiff bases and azo compounds, by reacting mesalazine (5-ASA) with various aldehydes or coupling it with other molecules like sulfamethoxazole. sciencetechindonesia.com

| Step | Reactants | Key Reagents/Catalysts | Product | Reported Yield |

|---|---|---|---|---|

| Amidation | 5-Nitrosalicylic acid (5-NSA), Alanine methyl ester | Dicyclohexylcarbodiimide (DCC) | 5-NSA-ALA methyl ester | - |

| Reduction | 5-NSA-ALA methyl ester | H₂, Palladium on carbon (Pd/C) | 5-ASA-ALA methyl ester | - |

| Hydrolysis | 5-ASA-ALA methyl ester | Sodium hydroxide (NaOH) | 5-ASA-ALA | 80% |

Green Chemistry Principles in this compound Synthesis Research

The integration of green chemistry principles into pharmaceutical synthesis is a critical effort to reduce environmental impact and improve sustainability. mdpi.com These principles focus on minimizing waste, using less hazardous chemicals, employing safer solvents, and designing energy-efficient processes. While specific research on applying green chemistry to this compound synthesis is emerging, the general principles can be applied to its known synthetic pathways.

Key green chemistry approaches relevant to aminosalicylate synthesis include:

Use of Greener Solvents: Many organic reactions rely on volatile and often toxic solvents. A primary goal of green chemistry is to replace these with environmentally benign alternatives like water. mdpi.com For instance, using water as a co-solvent in the final steps of production can significantly reduce waste and eliminate the need for solvent removal and extraction steps. mdpi.com

Solvent-Free Reactions: Mechanochemical grinding and other solvent-free methods represent a significant advancement in green synthesis. mdpi.com These techniques reduce waste and minimize environmental impact by eliminating the solvent altogether. mdpi.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalytic reagents are used in small amounts and can be recycled, which minimizes waste. The reduction of a nitro group using a Pd/C catalyst in prodrug synthesis is an example of a catalytic step that is more environmentally friendly than using stoichiometric reducing agents. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are highly efficient and produce minimal byproducts.

Metrics for "Greenness": To quantify the environmental impact of a synthetic process, metrics like the Green Aspiration Level (GAL) have been developed. boehringer-ingelheim.com Such tools allow chemists to assess the relative "greenness" of a process in terms of waste and compare it against industry standards, encouraging innovation in greener process development. boehringer-ingelheim.com

| Green Chemistry Principle | Conventional Method Concern | Potential Green Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Use of volatile organic solvents (e.g., toluene). upce.cz | Utilizing water or other benign solvents; solvent-free conditions. mdpi.com | Reduced toxicity and environmental pollution. |

| Catalysis | Use of stoichiometric reagents that generate waste. | Employing recyclable catalysts (e.g., Pd/C for hydrogenation). nih.gov | Higher efficiency, less waste. |

| Waste Prevention | Multi-step syntheses with purification after each step can generate significant waste. | Developing one-pot syntheses or processes with fewer steps. | Reduced material and energy consumption. |

| Energy Efficiency | Reactions requiring high heat or pressure. | Use of high hydrostatic pressure (barochemistry) or mechanochemistry at ambient temperatures. rsc.orgresearchgate.net | Lower energy costs and carbon footprint. |

Optimization of Synthetic Yields and Purity for Research-Grade this compound

Achieving high yield and exceptional purity is paramount for producing research-grade this compound and its derivatives. Optimization strategies focus on refining reaction conditions, improving purification techniques, and employing precise analytical methods to verify quality.

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading.

Reagent Stoichiometry: Adjusting the molar ratios of reactants to ensure complete conversion of the limiting reagent and minimize side reactions.

Process Design: A mostly solid-phase synthesis strategy can improve yields and simplify manipulations by minimizing solution-phase transfers and losses. nih.gov

Purity Optimization: Ensuring the purity of the final compound is critical for research applications to eliminate confounding variables from experimental results. Research-grade compounds often require purity levels exceeding 96%. nih.gov

Key purification and analytical techniques include:

Recrystallization: A common method for purifying solid compounds. The crude product is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities behind in the solution.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for both purification and analysis. upce.cznih.gov Reversed-phase HPLC (RP-HPLC) is frequently used to purify synthetic peptides and other complex organic molecules to a high degree of purity. nih.gov HPLC methods are also developed for the simultaneous determination and quality control of 5-aminosalicylates in various formulations. nih.gov

Derivatization for Analysis: For complex biological samples, derivatization of the analyte can improve its chromatographic properties and the reliability of its determination. For example, 5-ASA can be derivatized using propionic anhydride (B1165640) to create a more lipophilic compound that is more easily extracted and analyzed. nih.gov

| Parameter | Optimization Strategy | Objective | Example/Method |

|---|---|---|---|

| Yield | Refine Reaction Conditions | Maximize product formation | Adjusting temperature, pressure, and catalyst concentration. |

| Improve Process Design | Minimize material loss | Employing solid-phase synthesis or one-pot reactions. nih.gov | |

| Purity | Purification of Final Product | Remove impurities and byproducts | Recrystallization, Reversed-Phase HPLC (RP-HPLC). nih.gov |

| Analytical Verification | Confirm identity and quantify purity | ¹H NMR, FTIR, HPLC-PDA, HPLC/MS. nih.govupce.cz |

Molecular and Cellular Mechanisms of Aminosalicylate Action

Investigations into Molecular Targets and Binding Interactions of Aminosalicylates

Research into the molecular interactions of aminosalicylates has revealed several key targets that contribute to their anti-inflammatory properties. While the precise binding interactions of aminosalicylate calcium are not fully elucidated, the mechanisms are largely attributed to its 5-aminosalicylic acid (5-ASA) component. nih.govnih.govyoutube.comnih.gov

Modulation of Arachidonic Acid Metabolism Pathways

Aminosalicylates interfere with the metabolism of arachidonic acid, a key precursor for pro-inflammatory lipid mediators. nih.gov This modulation occurs through the inhibition of two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Aminosalicylates, particularly 5-ASA, have been shown to inhibit the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins (B1171923). nih.govnih.govannalsgastro.grdroracle.ai Prostaglandins are key mediators of inflammation, pain, and fever. medicalnewstoday.com The inhibitory action of 5-ASA appears to be more pronounced on COX-2, an inducible enzyme that is upregulated during inflammation, as compared to COX-1, which is constitutively expressed and involved in homeostatic functions. nih.govnih.goviiarjournals.org This inhibition occurs at both the RNA and protein levels, leading to a significant reduction in prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govnih.gov

Table 1: Effects of 5-Aminosalicylic Acid on the Cyclooxygenase Pathway

| Target | Effect | Outcome |

|---|---|---|

| COX-2 Expression | Down-regulation of both constitutive and cytokine-induced expression. nih.govnih.gov | Reduced synthesis of pro-inflammatory prostaglandins. nih.govnih.gov |

| PGE2 Synthesis | Significant decrease. nih.govnih.gov | Attenuation of inflammatory signaling. nih.gov |

| Cell Proliferation | Inhibition of colon cancer cell growth (partially COX-2 dependent). nih.gov | Potential anti-neoplastic properties. nih.gov |

The 5-lipoxygenase (5-LOX) pathway, which leads to the production of leukotrienes, is another significant target of aminosalicylates. apexbt.commdpi.commdpi.com Leukotrienes, particularly leukotriene B4 (LTB4), are potent chemoattractants for neutrophils and other leukocytes, playing a crucial role in the amplification of the inflammatory response. medicalnewstoday.com

5-ASA has been demonstrated to inhibit the 5-lipoxygenase pathway, thereby reducing the synthesis of leukotrienes. nih.govdroracle.ai This inhibition helps to diminish the recruitment of inflammatory cells to the site of inflammation. nih.gov The mechanism is thought to involve the direct inhibition of the 5-lipoxygenase enzyme. apexbt.commdpi.com

Table 2: Impact of 5-Aminosalicylic Acid on the Lipoxygenase Pathway

| Target | Effect | Outcome |

|---|---|---|

| 5-Lipoxygenase Enzyme | Inhibition of activity. apexbt.commdpi.com | Decreased production of leukotrienes. medicalnewstoday.comdroracle.ai |

| Leukotriene B4 (LTB4) Synthesis | Reduction. nih.gov | Inhibition of leukocyte chemotaxis and recruitment. nih.gov |

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms

A significant aspect of the anti-inflammatory action of aminosalicylates is their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.govnih.govtandfonline.com An overproduction of these reactive species, often referred to as oxidative stress, is a hallmark of chronic inflammation and contributes to tissue damage.

5-ASA has been shown to be a potent scavenger of various ROS, including superoxide (B77818) (O2•–), hydrogen peroxide (H2O2), singlet oxygen (¹O₂), peroxyl radicals (ROO•), and hypochlorous acid (HOCl). nih.govnih.govtandfonline.com It is also an effective scavenger of RNS such as nitric oxide (•NO) and peroxynitrite (ONOO⁻). nih.govnih.govtandfonline.com The antioxidant properties of 5-ASA may be a primary mechanism for its therapeutic effects, as ROS are involved in the metabolic pathways of prostaglandins and leukotrienes and can act as second messengers in inflammatory signaling. nih.gov Studies have shown that 5-ASA and its derivatives are more potent antioxidants than other related compounds. nih.gov

Table 3: Reactive Species Scavenged by 5-Aminosalicylic Acid

| Reactive Species | Scavenging Effect | Reference |

|---|---|---|

| Superoxide (O2•–) | Effective scavenger | nih.govtandfonline.com |

| Hydrogen Peroxide (H2O2) | Effective scavenger | nih.govtandfonline.com |

| Singlet Oxygen (¹O₂) | Strong scavenging effect | nih.govnih.govtandfonline.com |

| Peroxyl Radicals (ROO•) | Effective scavenger | nih.govtandfonline.com |

| Hypochlorous Acid (HOCl) | Effective scavenger | nih.govtandfonline.com |

| Nitric Oxide (•NO) | Strong scavenger | nih.govnih.govtandfonline.com |

| Peroxynitrite (ONOO⁻) | Strong scavenger | nih.govnih.govtandfonline.com |

Effects on Leukocyte Function and Chemotaxis at the Cellular Level

Aminosalicylates can modulate the function of leukocytes, which are key players in the inflammatory process. One of the crucial actions in this regard is the inhibition of leukocyte chemotaxis, the directed migration of these cells towards a chemical stimulus at the site of inflammation. nih.govdrugbank.com

By inhibiting the production of potent chemoattractants like leukotriene B4, 5-ASA reduces the recruitment of neutrophils and other inflammatory cells to the intestinal mucosa. nih.gov Additionally, aminosalicylates have been found to inhibit intestinal macrophage chemotaxis to leukotriene B4. nih.gov There is also evidence to suggest that these drugs can inhibit leukocyte adhesion molecule upregulation, which is a critical step for the extravasation of leukocytes from the bloodstream into inflamed tissues. nih.gov

Impact on Cytokine Production and Inflammatory Mediator Cascades

Aminosalicylates have a notable impact on the production and signaling of cytokines, which are small proteins that play a critical role in orchestrating the inflammatory response. nih.govnih.govptfarm.pl They have been shown to inhibit the production of several pro-inflammatory cytokines.

One of the key mechanisms is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. youtube.com NF-κB is a transcription factor that controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. youtube.com By inhibiting NF-κB activation, aminosalicylates can downregulate the production of these key inflammatory mediators. drugbank.com For instance, 5-ASA has been shown to decrease ex vivo TNF-α levels in stimulated bronchoalveolar lavage cells. nih.gov

Furthermore, 5-ASA can enhance the expression and activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that has anti-inflammatory properties. nih.govnih.gov Activation of PPAR-γ can inhibit the production of macrophage-derived cytokines such as TNF-α, IL-1, and IL-6. nih.gov

Table 4: Effects of 5-Aminosalicylic Acid on Cytokine Production

| Cytokine/Mediator | Effect | Mechanism |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production. nih.govnih.gov | Inhibition of NF-κB; Activation of PPAR-γ. nih.govyoutube.com |

| Interleukin-1 (IL-1) | Inhibition of cellular release. nih.gov | Activation of PPAR-γ. nih.gov |

| Interleukin-6 (IL-6) | Inhibition of production. | Activation of PPAR-γ. nih.gov |

| Interleukin-8 (IL-8) | Reduction of secretion by macrophages and monocytes. ptfarm.pl | Not fully elucidated. |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation. youtube.comdrugbank.com | Downregulation of pro-inflammatory gene expression. youtube.com |

Aminosalicylate Interactions with Nuclear Receptors: Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

Aminosalicylates, including 5-aminosalicylic acid (5-ASA), exert significant anti-inflammatory effects through their interaction with the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). This transcription factor is a key regulator of inflammation and cellular metabolism. Evidence suggests that 5-ASA and its major metabolite, N-acetyl-5-ASA, function as ligands for PPAR-γ.

The mechanism of action involves the direct binding of the aminosalicylate to the ligand-binding domain of PPAR-γ. This interaction induces a conformational change in the receptor, promoting its activation. nih.gov Once activated, the PPAR-γ receptor translocates from the cytoplasm into the cell nucleus. nih.govyoutube.com In the nucleus, it forms a heterodimer with the retinoid X receptor (RXR). This PPAR-γ/RXR complex then binds to specific DNA sequences known as peroxisome-proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription. youtube.com

This activation of PPAR-γ by aminosalicylates has several downstream consequences, most notably the inhibition of pro-inflammatory signaling pathways. One of the primary mechanisms for its anti-inflammatory effect is the subsequent suppression of the NF-κB (nuclear factor kappa B) pathway. nih.gov Furthermore, studies in colon cancer cell lines have demonstrated that the antineoplastic effects of 5-ASA are mediated through PPAR-γ, as these effects are abolished by treatment with a PPAR-γ antagonist.

Long-term therapy with 5-ASA in patients with ulcerative colitis has been associated with a significant association between the duration of drug exposure and the transcript levels of PPARγ. nih.govrutgers.edu This interaction underscores the central role of PPAR-γ in mediating the therapeutic effects of aminosalicylates.

| Finding | Experimental Model | Reference |

|---|---|---|

| 5-ASA and N-acetyl-5-ASA bind to and activate PPAR-γ. | In vitro binding assays, cellular models | nih.govyoutube.com |

| Activation of PPAR-γ leads to its translocation to the nucleus and heterodimerization with RXR. | Cellular models | nih.govyoutube.com |

| The antineoplastic effects of 5-ASA are mediated by PPAR-γ. | Colon cancer cell lines (HT-29, Caco-2), xenograft tumor models in mice | |

| Long-term 5-ASA therapy correlates with changes in PPARγ gene expression in patients. | Colon biopsy specimens from ulcerative colitis patients | nih.govrutgers.edu |

Intracellular Signaling Pathway Modulation by Aminosalicylates

Aminosalicylates modulate several key intracellular signaling pathways that are central to the inflammatory response.

Calcium Ion Signaling Regulation Studies

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, including inflammation, apoptosis, and gene transcription. The endoplasmic reticulum (ER) serves as a major intracellular storage site for calcium, and its release is tightly controlled. scribd.comscispace.com Transient Receptor Potential (TRP) channels are a diverse family of ion channels that regulate the influx of calcium and other ions in response to various stimuli. mdpi.comnih.gov

Currently, there is limited direct evidence from scientific literature detailing the specific mechanisms by which this compound or its active component, 5-ASA, directly regulates intracellular calcium ion signaling or calcium channels. Studies investigating potential interactions between mesalamine and calcium supplements have not found direct interactions. drugs.com However, aminosalicylates are known to modulate cellular processes that are closely intertwined with calcium signaling. For instance, 5-ASA has been shown to inhibit the PERK signaling pathway, which is a component of the unfolded protein response (UPR) related to ER stress. nih.gov As the ER is the primary calcium storage organelle, modulation of ER stress pathways could indirectly influence calcium homeostasis. Further research is required to elucidate any direct regulatory role of this compound on specific calcium channels or intracellular calcium dynamics.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of this pathway is a key aspect of the anti-inflammatory mechanism of aminosalicylates. drugbank.comnih.gov

The primary mechanism by which 5-ASA inhibits the NF-κB pathway is dependent on its activation of PPAR-γ. nih.gov Upon activation and nuclear translocation, the PPAR-γ/RXR complex can interfere with NF-κB signaling. This interference, often termed transrepression, can occur through several mechanisms, including competition for limited transcriptional coactivators or direct protein-protein interaction with NF-κB components, preventing them from binding to their target DNA sequences. By promoting PPAR-γ activity, 5-ASA effectively reduces NF-κB activation and the subsequent expression of its pro-inflammatory target genes. nih.gov

Clinical studies support this mechanism. In colon biopsy specimens from patients with ulcerative colitis undergoing long-term 5-ASA therapy, a significant reduction in the transcript levels of NF-kB (p65) was observed, and this change was strongly associated with the duration of 5-ASA exposure. nih.govrutgers.edu

| Mechanism/Finding | Description | Reference |

|---|---|---|

| PPAR-γ Dependent Inhibition | Activation of PPAR-γ by 5-ASA leads to transrepression of the NF-κB pathway, reducing the transcription of pro-inflammatory genes. | nih.gov |

| Clinical Correlation | Long-term 5-ASA therapy in ulcerative colitis patients is associated with significantly reduced NF-kB (p65) transcript levels in the colonic mucosa. | nih.govrutgers.edu |

| General Mechanism | Inhibition of NF-κB is a potential mechanism for diminishing inflammation. | drugbank.com |

Enzyme Kinetics and Inhibitory Mechanisms of this compound Analogues

The active moiety of this compound, 5-ASA, is known to interact with and inhibit key enzymes involved in inflammatory pathways, particularly those in the arachidonic acid cascade.

5-ASA is believed to diminish inflammation by blocking cyclooxygenase (COX) enzymes, thereby inhibiting the production of prostaglandins in the colon. drugbank.com Studies have shown that 5-ASA can down-regulate the expression of COX-2 at both the mRNA and protein levels in colon cancer cell lines. nih.govnih.gov This inhibitory effect is considered a central part of its therapeutic action.

In addition to the COX pathway, aminosalicylates can also inhibit the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes. Sulfasalazine, a prodrug of 5-ASA, has been shown to inhibit the formation of contractile leukotrienes. nih.gov While detailed kinetic data for 5-ASA and its analogues as enzyme inhibitors are not extensively reported, some studies have provided insight. For example, in vitro studies using human liver microsomes found that 5-ASA and its metabolites were very weak inhibitors of various Cytochrome P450 (CYP) enzymes, with IC50 values greater than 100 µM. fda.gov

Conversely, the metabolism of 5-ASA itself is subject to enzyme kinetics. It is acetylated by N-acetyltransferase (NAT) enzymes. Kinetic analysis of this reaction mediated by gut microbial enzymes revealed a Km of 1.88 mM and a kcat of 0.0647 min⁻¹. nih.gov

| Enzyme/Process | Effect of 5-ASA | Kinetic Parameter | Reference |

|---|---|---|---|

| Cyclooxygenase (COX-2) | Inhibition/Down-regulation of expression | Not specified | drugbank.comnih.govnih.gov |

| Lipoxygenase (LOX) | Inhibition of leukotriene formation (by prodrug Sulfasalazine) | Not specified | nih.gov |

| Cytochrome P450 (CYP) enzymes | Weak inhibition | IC50 > 100 µM | fda.gov |

| Microbial N-acetyltransferase (NAT) | Substrate for acetylation (metabolism) | Km = 1.88 mM; kcat = 0.0647 min⁻¹ | nih.gov |

Gene Expression and Proteomic Profiling in Response to this compound Exposure in Cellular Models

Exposure to aminosalicylates induces significant changes in the transcriptomic profile of intestinal cells, altering the expression of genes involved in inflammation, cell cycle, and carcinogenesis.

Transcriptomic analysis of a mouse model of colitis treated with mesalamine identified 1,663 differentially expressed genes, with 1,401 being downregulated. frontiersin.org These genes were significantly enriched in pathways related to immune and inflammatory responses, including the regulation of interleukin signaling (IL-6, IL-8, IL-15, and IL-17) and T-cell differentiation. frontiersin.org

In human studies, long-term 5-ASA therapy in ulcerative colitis patients led to significantly reduced transcript levels of several genes associated with colorectal carcinogenesis. nih.govrutgers.edu Multiple linear regression models showed a significant association between the duration of 5-ASA exposure and decreased transcript levels of Ki-67, NF-kB (p65), PPARγ, COX-2, IL-8, and CDC25A. nih.govrutgers.edu Other research using microarray analysis on colorectal cancer cell lines found that 5-ASA interferes with the MAPK/ERK pathway, cell adhesion, and the Wnt/β-catenin signaling pathway, identifying p-21 activated kinase-1 (PAK1) as a key consensus target. nih.gov Furthermore, 5-ASA has been shown to induce the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that degrades pro-inflammatory prostaglandins. nih.gov

While transcriptomic data is increasingly available, comprehensive proteomic studies that profile the global changes in protein expression in cellular models following exposure to this compound are less prevalent in the current literature. The existing gene expression data, however, provides a strong foundation for understanding the molecular targets and pathways modulated by this compound.

| Gene/Pathway | Effect of 5-ASA | Experimental Model | Reference |

|---|---|---|---|

| NF-kB (p65), Ki-67, COX-2, IL-8, CDC25A | Down-regulation of transcript levels | Ulcerative colitis patient biopsies | nih.govrutgers.edu |

| Inflammatory & Immune Pathways (e.g., IL-6, IL-8, IL-17 signaling) | Down-regulation of associated genes | DSS-induced colitis mouse model | frontiersin.org |

| MAPK/ERK, Cell Adhesion, Wnt/β-catenin | Interference/Modulation | Colorectal cancer cell lines (HCT116, HT29) | nih.gov |

| p-21 activated kinase-1 (PAK1) | Down-regulation of expression (consensus target) | Colorectal cancer cell lines, APCmin mouse polyps | nih.gov |

| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Up-regulation of expression | HT-29 cells, c-Ha-ras transgenic mice | nih.gov |

Advanced Analytical and Characterization Methodologies for Aminosalicylate Calcium Research

Chromatographic Techniques for Aminosalicylate Calcium Quantification and Purity Assessment in Research Matrices

Chromatography, particularly when coupled with mass spectrometry, provides the high selectivity and sensitivity required for the precise quantification and purity evaluation of this compound and its related substances.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of this compound, primarily through the quantification of its active component, 5-aminosalicylic acid (5-ASA), and its metabolites. This method offers high sensitivity and selectivity, making it ideal for complex research matrices such as blood plasma and urine. upce.cznih.govnih.gov

In a typical HPLC-MS workflow, the sample undergoes a preparation step, which may include protein precipitation and derivatization to improve chromatographic properties. nih.gov The separation is commonly achieved on a reversed-phase column, such as a C18 column. upce.cznih.govnih.gov The mobile phase composition is optimized to achieve efficient separation of the analyte from other matrix components. Mass spectrometric detection is then used for confirmation and quantification. Electrospray ionization (ESI) is a common ionization source used for this class of compounds, and detection can be performed in either positive or negative ion mode. upce.cznih.gov Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). nih.gov The identity of 5-ASA and its metabolites in biological extracts is often verified by their characteristic mass spectra. upce.cznih.gov

The table below summarizes typical parameters used in HPLC-MS methods for the analysis of 5-aminosalicylic acid and its derivatives.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Purospher RP-18e (250 x 4 mm, 5 µm) upce.cznih.gov | C18 Column nih.gov |

| Mobile Phase | Acetonitrile–0.005 M ammonium acetate buffer pH 3 (15:85, v/v) upce.cz | 17.5 mmol/L acetic acid (pH 3.3):acetonitrile (85:15, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov | 0.2 mL/min nih.gov |

| Ionization Mode | Positive-ion ESI upce.cz | Negative-ion ESI nih.gov |

| Detection | MS/MS (e.g., m/z 154 → 136 for 5-ASA) upce.cz | MS/MS (e.g., m/z 152 → 108 for 5-ASA) nih.gov |

| Application | Quantification of 5-ASA and metabolites in blood plasma upce.cznih.gov | Quantification of 5-ASA and N-acetyl-5-ASA in human plasma nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its direct application to the analysis of this compound is limited. As a salt, this compound is non-volatile and thermally labile, making it unsuitable for direct injection into a GC system, which requires analytes to be vaporized without decomposition.

Despite this limitation, GC-MS plays a significant role in related research areas. For instance, it is extensively used in metabolomics to profile endogenous small molecules in biological samples. In the context of inflammatory bowel disease (IBD), for which this compound is a therapeutic agent, GC-MS has been employed to analyze the profiles of amino acids and molecules related to the tricarboxylic acid (TCA) cycle in patient tissues and sera. mdpi.com Such studies can provide insights into the metabolic state associated with the disease and the effects of treatment. For GC-MS analysis of non-volatile compounds like amino acids, a chemical derivatization step is necessary to convert them into volatile and thermally stable derivatives prior to analysis. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster separations and higher resolution compared to conventional HPLC. nih.gov When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, it becomes a highly potent tool for the analysis of complex samples. QTOF-MS provides high-resolution, accurate mass measurements, which are invaluable for the confident identification of compounds and the elucidation of unknown structures, such as novel impurities or metabolites. nih.gov

In the context of this compound research, UPLC-QTOF-MS is particularly useful for impurity profiling and stability studies. japsonline.commagtechjournal.com The high chromatographic resolution allows for the separation of closely related impurities from the main active ingredient, while the high mass accuracy of the QTOF analyzer enables the determination of elemental compositions for both the parent drug and its degradation products. nih.gov This capability is crucial for establishing degradation pathways and ensuring the quality and safety of the drug substance. For example, a UPLC-MS/MS method has been developed for the quantitative analysis of 5-ASA in human urine, demonstrating the technique's specificity and sensitivity. researchgate.netnih.gov

The table below outlines a representative UPLC-MS/MS method for 5-ASA analysis.

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC BEH-C18 (100 x 2.1 mm, 1.7 µm) researchgate.netnih.gov |

| Mobile Phase | Acetonitrile-5 mmol·L-1 ammonium formate with 0.075% formic acid (20:80) researchgate.netnih.gov |

| Flow Rate | 0.4 mL/min researchgate.netnih.gov |

| Ionization Mode | Negative-ion ESI researchgate.netnih.gov |

| Detection (MRM) | m/z 222.0 → 178.1 (for derivatized 5-ASA) researchgate.netnih.gov |

| Application | Quantitative analysis of 5-ASA in human urine researchgate.netnih.gov |

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and investigating the non-covalent interactions between the calcium ion and the aminosalicylate ligand.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules in solution and in the solid state. For this compound, NMR can provide detailed information about the structure of the aminosalicylate anion and the nature of its interaction with the calcium cation.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to establish the basic carbon-hydrogen framework of the aminosalicylate molecule. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum help to confirm the substitution pattern on the aromatic ring. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish connectivity within the molecule.

In the solid state, NMR can be used to study the local environment of the calcium ions. While ⁴³Ca NMR is challenging due to the low natural abundance and poor sensitivity of the ⁴³Ca isotope, it can provide direct information about the calcium coordination environment, as has been demonstrated in studies of bone and other calcium-containing materials. Solid-state ¹³C NMR is also effective for distinguishing between different polymorphic forms of calcium salts.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to probe the structure and electronic properties of molecules.

Infrared (IR) Spectroscopy provides information about the vibrational modes of functional groups within a molecule. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the O-H stretch of the hydroxyl group, the N-H stretches of the amine group, C=O stretching of the carboxylate group, and various vibrations associated with the aromatic ring. Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for investigating physicochemical interactions. nih.gov Changes in the position and shape of the carboxylate stretching bands upon coordination with the calcium ion can provide direct evidence of the metal-ligand interaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The aminosalicylate anion contains a chromophore (the substituted benzene (B151609) ring) that absorbs UV light. The UV-Vis spectrum is often used for quantitative analysis, typically in conjunction with HPLC, where a UV detector measures the absorbance of the compound as it elutes from the column. upce.cznih.gov Furthermore, changes in the UV-Vis absorption spectrum upon the addition of calcium ions can indicate the formation of a peptide-calcium complex, suggesting that this technique can be used to study binding interactions. In one study, the column effluent during HPLC analysis of 5-ASA was monitored using a UV photodiode-array detector at a wavelength of 313 nm. nih.gov

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable analytical technique for the definitive identification and structural elucidation of this compound and its metabolites. When coupled with liquid chromatography (LC), techniques such as LC-MS, electrospray ionization tandem mass spectrometry (ESI-MS/MS), and quadrupole time-of-flight mass spectrometry (Q-TOF/MS) provide high sensitivity and specificity for analyzing complex biological samples. nih.govacs.org These methods are crucial for confirming the molecular weight and fragmentation patterns of the parent compound, which serves as a unique fingerprint for its identification. rsc.org

In metabolite profiling, mass spectrometry is employed to detect and identify metabolic products of this compound in biological matrices. This is essential for understanding the compound's metabolic fate. For instance, UPLC-Q-TOF/MS has been effectively used to profile metabolites in studies of other calcium-containing compounds, identifying significant differential metabolites in samples like urine and blood. nih.gov This approach allows for the construction of metabolic pathways, revealing how the body processes the compound. nih.govresearchgate.net The high resolution and mass accuracy of instruments like Q-TOF/MS enable the determination of the elemental composition of unknown metabolites, facilitating their structural characterization. nih.gov The process involves comparing the mass spectra of potential metabolites against databases or using fragmentation analysis to piece together their structures. researchgate.net

Table 1: Mass Spectrometry Techniques in this compound Research

| Technique | Application | Key Advantages |

| LC-MS | Quantitative analysis of this compound in biological fluids. | High throughput and sensitivity. |

| ESI-MS/MS | Structural elucidation of the parent compound and its primary metabolites. nih.gov | High specificity and detailed structural information from fragmentation patterns. |

| UPLC-Q-TOF/MS | Comprehensive metabolite profiling and identification of unknown metabolites. nih.gov | High mass accuracy, resolution, and sensitivity for complex mixture analysis. |

Electrochemical Sensing Platforms for Aminosalicylate Research

Electrochemical sensing platforms have emerged as a powerful alternative to traditional chromatographic methods for the analysis of aminosalicylates. acs.org These sensors offer significant advantages, including portability, cost-effectiveness, rapid analysis, and high sensitivity, making them suitable for on-site measurements where sample transportation could lead to degradation and inaccurate results. acs.orgresearchgate.net The core principle of these sensors involves the electrochemical oxidation of the aminosalicylate molecule at the surface of a modified electrode, generating a measurable electrical signal.

Various materials have been explored to modify electrode surfaces to enhance their performance. These include glassy carbon electrodes (GCE), carbon paste electrodes (CPEs), and screen-printed carbon electrodes (SPCEs). nih.gov The modification of these electrodes with nanomaterials, such as functionalized carbon nanotubes, or polymers like Nafion, can significantly improve the voltammetric response. nih.gov For example, a sensor using functionalized carbon nanotubes in a Nafion matrix demonstrated a synergistic effect that yielded a very low detection limit of 1.2×10⁻⁸ M for mesalazine (5-aminosalicylic acid). nih.gov These advancements allow for the sensitive and selective detection of aminosalicylates even in complex biological samples like human serum. researchgate.netnih.gov

Table 2: Performance of Selected Electrochemical Sensors for Aminosalicylate Detection

| Electrode Type | Modifier | Linear Range (M) | Limit of Detection (LOD) (M) | Reference |

| Glassy Carbon | Bi-EDTA complex/GO | 5.0x10⁻⁹ - 5.85x10⁻⁴ | 5.5x10⁻¹⁰ | researchgate.net |

| Glassy Carbon | Co/Cu-BTC@SiO₂ | 5.0x10⁻⁸ - 2.0x10⁻⁴ | 1.0x10⁻⁸ | researchgate.net |

| Glassy Carbon | Functionalized Carbon Nanotubes/Nafion | 5.0x10⁻⁸ - 2.5x10⁻⁶ | 1.2x10⁻⁸ | nih.gov |

Bioanalytical Method Development for In Vitro and Ex Vivo this compound Studies

The development and validation of robust bioanalytical methods are fundamental for accurately quantifying this compound and its metabolites in biological samples from in vitro and ex vivo studies. nih.gov These methods, typically based on liquid chromatography coupled with mass spectrometry (LC-MS/MS), are essential for pharmacokinetic and metabolic investigations. nih.govnih.gov A systematic approach to method development involves screening based on the analyte's physicochemical properties to determine the most suitable extraction and analysis conditions. semanticscholar.orgresearchgate.net

Validation is performed according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA) to ensure the method's reliability. nih.gov Key validation parameters include specificity, linearity, accuracy, precision, and stability. nih.gov Specificity ensures that the signal measured is from the analyte of interest without interference from other components in the biological matrix. Accuracy and precision confirm that the method provides results that are both correct and reproducible. semanticscholar.org Stability studies are crucial to establish proper conditions for sample collection, storage, and processing to prevent degradation of the analyte. researchgate.net For instance, a validated method for simultaneous determination of multiple 5-aminosalicylates was developed with high linearity (r > 0.9997) and precision (RSD < 2.29%), demonstrating the robustness required for reliable bioanalysis. nih.gov

Table 3: Key Validation Parameters in Bioanalytical Method Development

| Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Specificity | The ability to assess unequivocally the analyte in the presence of endogenous components. | No significant interfering peaks at the retention time of the analyte. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

Advanced X-ray Diffraction Studies of this compound and its Complexes

X-ray diffraction (XRD) is a primary and powerful technique for the solid-state characterization of this compound. It provides detailed information about the crystalline structure of the compound, including lattice parameters and the arrangement of atoms. e3s-conferences.org Each crystalline substance produces a unique XRD pattern, which acts as a "fingerprint" for identification by comparing it to databases like the Powder Diffraction Data File (PDF) from the International Center for Diffraction Data (ICDD). jkdhs.orgnih.gov

Advanced XRD studies are crucial for identifying different polymorphic forms of this compound. Polymorphism, the ability of a substance to exist in more than one crystal structure, can significantly impact its physical properties. XRD analysis can distinguish between these polymorphs, such as calcite, aragonite, and vaterite forms seen in calcium carbonate, by their distinct diffraction patterns. e3s-conferences.orgresearchgate.net Furthermore, XRD is used to study the structure of this compound complexes. By analyzing the diffraction patterns, researchers can determine how the calcium ion coordinates with the aminosalicylate ligand and other molecules, such as water. nih.gov This information is vital for understanding the compound's stability and properties. For example, XRD analysis of calcium silicate-based materials has been used to identify major crystalline phases and radiopacifiers like zirconium oxide or bismuth oxide added to the formulation. jkdhs.org

Table 4: Example of X-ray Diffraction Data for a Crystalline Calcium Complex

| 2θ Angle (Degrees) | d-spacing (Å) | Relative Intensity (%) | Corresponding Crystalline Phase/Plane |

| 11.5 | 7.70 | 85 | This compound Hydrate |

| 23.1 | 3.85 | 100 | This compound Hydrate |

| 29.5 | 3.03 | 60 | Calcite (impurity) |

| 35.2 | 2.55 | 45 | This compound Hydrate |

Structure Activity Relationship Sar and Computational Chemistry Studies of Aminosalicylates

Classical Structure-Activity Relationship (SAR) Analysis of Aminosalicylate Derivatives

Classical SAR studies involve the synthesis of a series of related compounds and the evaluation of their biological activity to identify key structural features responsible for their effects. For aminosalicylates, these studies have revealed several important determinants of their anti-inflammatory and related activities.

The core scaffold of 5-aminosalicylic acid (5-ASA) offers several sites for chemical modification, including the amino group, the carboxylic acid group, and the aromatic ring. Research has shown that derivatization at these positions can lead to compounds with altered potency and selectivity. For instance, the synthesis of fatty acid derivatives of 5-ASA has been explored to enhance its bioactivity. By attaching different fatty acid chains (lauric, oleic, and linoleic acid) to the amino group of 5-ASA, researchers have observed variations in anti-inflammatory, antibacterial, and anticancer properties.

| Compound | Structural Modification | Observed Activity/Property |

|---|---|---|

| 5-ASA-Lauric acid derivative | Lauric acid attached to the amino group of 5-ASA | Enhanced anti-inflammatory and antibacterial activity compared to 5-ASA. nih.gov |

| 5-ASA-Oleic acid derivative | Oleic acid attached to the amino group of 5-ASA | Showed notable bioactivity improvements over the parent drug. nih.gov |

| 5-ASA-Linoleic acid derivative | Linoleic acid attached to the amino group of 5-ASA | Demonstrated enhanced biological properties. nih.gov |

| 5-ASA Derivative 1 (Imide) | Modification of the carboxyl and amino groups | Exhibited significant analgesic activity. ijrpr.com |

| 5-ASA Derivative 2 (Amide) | Modification of the carboxyl and amino groups | Showed good affinity for COX enzymes in theoretical calculations. ijrpr.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

QSAR represents a more advanced approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical or structural descriptors of the molecules with their observed activity.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They can be broadly categorized as:

Constitutional descriptors: These describe the basic molecular composition and connectivity, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its branching and shape.

Quantum-chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For aminosalicylates and other anti-inflammatory agents, descriptors related to lipophilicity (LogP), electronic properties (dipole moment, HOMO-LUMO gap), and steric factors are often found to be significant in QSAR models. The selection of the most relevant descriptors is a critical step and is often achieved using statistical methods like multiple linear regression (MLR).

A crucial aspect of QSAR modeling is the validation of the developed model to ensure its predictive power and robustness. Common validation techniques include:

Internal validation: This is often performed using the leave-one-out (LOO) cross-validation method, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds.

External validation: The dataset is split into a training set, used to build the model, and a test set, used to evaluate the model's predictive ability on compounds not used in its development.

A statistically significant QSAR model for anti-inflammatory salicylic (B10762653) acid derivatives has been reported, achieving a correlation coefficient of approximately 0.9. nih.gov This model highlights the importance of electronic and partitioning effects of substituents on the anti-inflammatory activity. nih.gov For a QSAR model to be truly useful, it must not only be statistically sound but also interpretable. This means that the selected descriptors should provide insights into the molecular features that are important for the biological activity, thereby guiding the design of new, more potent compounds.

Molecular Docking Simulations of Aminosalicylate Calcium with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, an aminosalicylate) when bound to a target protein to form a stable complex. This method provides valuable insights into the binding mode, affinity, and interactions between the ligand and the protein's active site. Key protein targets for aminosalicylates include cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptor-gamma (PPAR-γ).

A key output of molecular docking simulations is the binding energy, which is an estimation of the strength of the interaction between the ligand and the protein. A more negative binding energy generally indicates a more stable complex and a higher binding affinity.

Theoretical calculations have been used to evaluate the affinities of 5-ASA derivatives for both COX-1 and COX-2 enzymes. ijrpr.com These calculations showed that the synthesized imide derivatives had a higher affinity for these enzymes. ijrpr.com Docking studies of 5-ASA with PPAR-γ have also been performed, suggesting that 5-ASA can directly bind to and activate this nuclear receptor, which is a known regulator of inflammation. The binding of 5-ASA to PPAR-γ is thought to be a key mechanism of its anti-inflammatory action.

| Ligand | Protein Target | Key Interactions | Significance |

|---|---|---|---|

| 5-Aminosalicylic acid (5-ASA) | PPAR-γ | Hydrogen bonding. nih.gov | Suggests direct activation of PPAR-γ as a mechanism of anti-inflammatory effect. nih.gov |

| 5-ASA Derivatives (Imides) | COX-1 and COX-2 | Pi-pi interactions, van der Waals forces, and hydrogen bonds. ijrpr.com | Indicates potential for direct inhibition of these key inflammatory enzymes. ijrpr.com |

| Fatty acid derivatives of 5-ASA | COX-1/COX-2 and 5-LOX | Predicted to have greater binding affinities than 5-ASA. nih.gov | Suggests enhanced inhibition of inflammatory pathways. nih.gov |

Molecular docking not only predicts binding affinity but also provides a detailed picture of the ligand's conformation within the binding site and the specific amino acid residues involved in the interaction. For instance, docking studies of 5-ASA with PPAR-γ have identified key hydrogen bonding interactions that stabilize the complex. nih.gov

The characterization of the binding site reveals which features of the ligand are crucial for its interaction with the target. For example, the docking of 5-ASA derivatives into the active sites of COX enzymes has shown the importance of pi-pi stacking interactions, van der Waals forces, and hydrogen bonds in stabilizing the ligand-protein complex. ijrpr.com This information is invaluable for the rational design of new aminosalicylate derivatives with improved binding characteristics and, consequently, enhanced therapeutic efficacy.

Molecular Dynamics Simulations to Elucidate this compound Interactions

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic interactions of this compound at an atomic level. escholarship.org This technique calculates the motion of atoms over time, providing a detailed view of how the compound interacts with its biological environment, such as proteins or cell membranes.

By employing classical, atomistic MD simulations, each atom is modeled as a sphere and its bonds as springs, allowing for the calculation of forces and positions using Newtonian physics. escholarship.org For this compound, simulations can elucidate the nature of the coordination between the calcium ion and the aminosalicylate molecule. Key areas of investigation include the interaction of the Ca²⁺ ion with the carboxylate and hydroxyl groups of the salicylate (B1505791) moiety and the amino group. These simulations can reveal the stability of the resulting complex, the geometry of the coordination, and the crucial role of surrounding water molecules in stabilizing the structure.

Advanced techniques such as metadynamics can be used to construct free energy profiles of the association between Ca²⁺ and the aminosalicylate, quantifying the stability of the ion pair. whiterose.ac.uk Such simulations are critical for understanding how the compound behaves in a physiological medium and how it might interact with its therapeutic targets. The insights gained are fundamental for rational drug design and for interpreting structure-activity relationships.

Table 1: Parameters and Potential Insights from a Hypothetical MD Simulation of this compound

| Simulation Parameter | Description | Potential Insights Gained |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system (e.g., AMBER, CHARMM). A robust description of ion-biomolecule interactions is crucial. whiterose.ac.uk | Ensures accurate representation of atomic interactions, leading to reliable predictions of molecular behavior. |

| Solvent Model | Explicit representation of water molecules (e.g., TIP3P, SPC/fw) to simulate an aqueous physiological environment. whiterose.ac.uk | Reveals the role of the hydration shell in stabilizing the calcium-aminosalicylate complex and mediating interactions with biological targets. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. escholarship.org | Allows for the observation of conformational changes, binding and unbinding events, and the overall stability of the complex over a meaningful timescale. |

| Analysis Metrics | Calculations performed on the simulation trajectory, such as Root Mean Square Deviation (RMSD), Radial Distribution Function (RDF), and binding energy. flinders.edu.au | Quantifies the stability of the molecule's structure, identifies the specific atoms involved in the calcium coordination, and determines the strength of the interaction. |

In Silico Prediction of this compound Biological Activities and Pharmacokinetic Parameters

In silico methods use computational models to predict the biological and pharmacokinetic properties of a compound, accelerating the drug discovery process by identifying promising candidates early on. researchgate.netnih.gov These approaches are essential for evaluating the therapeutic potential of this compound.

Biological Activity Prediction Molecular docking is a primary tool for predicting biological activity. This method simulates the binding of a ligand (this compound) to the active site of a target protein. For aminosalicylates, relevant targets include enzymes central to the inflammatory pathway, such as 5-lipoxygenase (5-LO) and Janus kinases (JK). researchgate.net By calculating a docking score, which estimates the binding affinity, researchers can compare the potential efficacy of this compound against that of known inhibitors. researchgate.net

Table 2: Hypothetical Docking Analysis of Aminosalicylate Against Inflammatory Targets

| Target Protein | Function in Inflammation | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| 5-Lipoxygenase (5-LO) | Catalyzes the production of pro-inflammatory leukotrienes. researchgate.net | -8.5 | His367, His372, Ile673 |

| Cyclooxygenase-2 (COX-2) | Mediates the synthesis of prostaglandins (B1171923) involved in inflammation. | -7.9 | Arg120, Tyr355, Ser530 |

| Janus Kinase 2 (JAK2) | Transduces cytokine-mediated signals that drive inflammation. researchgate.net | -9.1 | Leu855, Gly935, Asp994 |

Pharmacokinetic Parameter Prediction The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to assess a drug's viability. Computer-aided methods can filter numerous compounds to identify those with the most favorable pharmacokinetic profiles. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical algorithms that predict the properties of a molecule based on its chemical structure. researchgate.net Key parameters such as lipophilicity (logP), aqueous solubility, and pKa are predicted to estimate how this compound will behave in vivo.

Furthermore, Physiologically Based Pharmacokinetic (PBPK) modeling platforms like GastroPlus™ and Simcyp® can simulate the entire journey of the drug through the human body, providing predictions for key parameters like maximum plasma concentration (Cmax) and area under the curve (AUC). mdpi.com

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of Aminosalicylate

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 153.14 g/mol (for Aminosalicylic acid) | Influences diffusion and absorption; generally complies with Lipinski's Rule of Five. |

| logP (Lipophilicity) | ~1.3 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Aqueous Solubility | Predicted to be moderate to high. | Crucial for dissolution in the gastrointestinal tract prior to absorption. |

| Human Intestinal Absorption | High | Suggests good potential for oral bioavailability. |

| CYP450 Inhibition | Predicted to be a non-inhibitor of major isoforms. | Indicates a lower likelihood of drug-drug interactions involving these metabolic enzymes. |

Cheminformatics and Data Mining Approaches in Aminosalicylate Research

Cheminformatics combines principles from chemistry, computer science, and information science to analyze large datasets of chemical compounds. mdpi.comspringernature.com Coupled with data mining, this field offers powerful tools to uncover hidden patterns, relationships, and knowledge within the vast chemical and biological data related to aminosalicylates.

Data mining techniques can be used to systematically explore structure-activity relationships (SAR) across a library of aminosalicylate derivatives. researchgate.net By analyzing how small changes in molecular structure affect biological activity, researchers can identify the key chemical features required for therapeutic efficacy. This knowledge is invaluable for designing new, more potent, and selective aminosalicylate-based drugs.

Text mining of scientific literature and patents can reveal novel associations between aminosalicylates and different diseases, potentially identifying opportunities for drug repurposing. nih.gov Furthermore, by mining genomic and proteomic databases, cheminformatics tools can help identify new biological targets for which aminosalicylates may show therapeutic potential. These approaches allow for the integration of diverse datasets to build a comprehensive understanding of the compound's mechanism of action and to guide future research. nih.govnih.gov

Table 4: Application of Cheminformatics and Data Mining in Aminosalicylate Research

| Approach | Description | Specific Application for Aminosalicylates |

|---|---|---|

| Structure-Activity Relationship (SAR) Analysis | Systematic analysis of how chemical structure relates to biological activity across a series of compounds. researchgate.net | Identify key functional groups on the aminosalicylate scaffold responsible for anti-inflammatory activity and target specificity. |

| Virtual Screening | Computational screening of large compound libraries against a biological target. | Screening aminosalicylate derivatives against a panel of inflammatory targets to discover novel leads with improved activity profiles. |

| Text Mining | Automated extraction of information and associations from unstructured text, such as scientific articles and patents. nih.gov | Uncover previously unlinked relationships between aminosalicylates and other diseases or biological pathways, suggesting new therapeutic uses. |

| Predictive Modeling (QSAR/QSPR) | Building statistical models to predict the properties of molecules from their structure. researchgate.net | Develop models to predict the ADME-Tox properties of new aminosalicylate derivatives before they are synthesized, saving time and resources. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.